Indalpine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Psychiatry

Methods of Application: Indalpine works by inhibiting the uptake of serotonin by central neurons .

Results or Outcomes: Indalpine was briefly marketed as an antidepressant . It was taken off the market due to concerns about potential adverse effects, including hematological effects .

Application in Biological Psychiatry

Summary of the Application: Indalpine has been studied in the field of biological psychiatry as a new serotonin uptake inhibitor .

Methods of Application: The application of Indalpine in this field involves its use as a potent inhibitor of serotonin uptake by central neurons . This process is experimental and the methods are continually updated as the learning algorithm improves .

Results or Outcomes: Indalpine, however, has been shown to produce fewer of these effects, which can range from minor effects such as blurred vision and dryness of the mouth to more severe effects such as urinary retention and exacerbation of glaucoma .

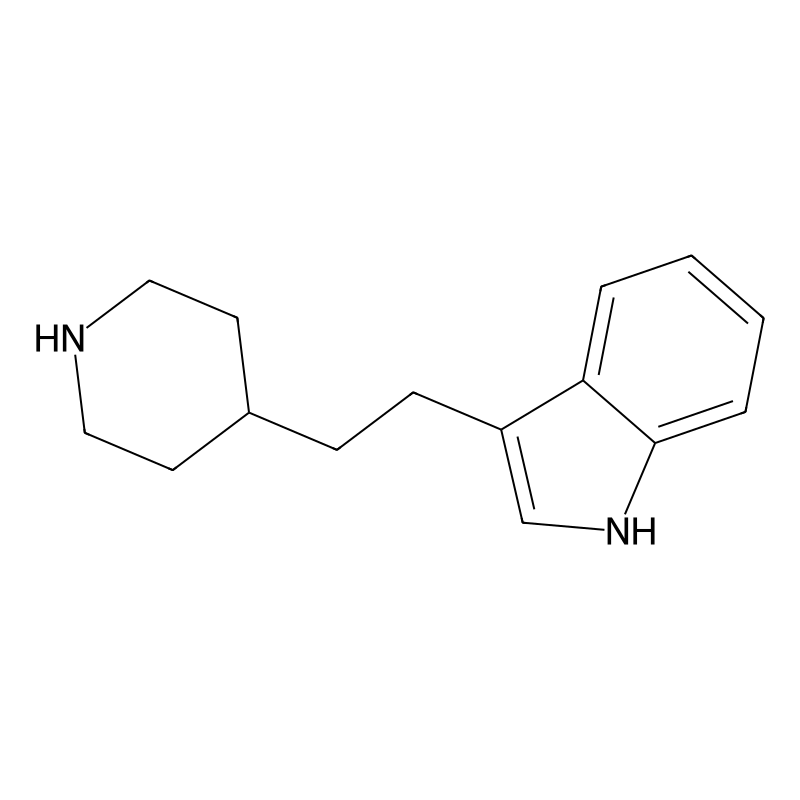

Indalpine, also known by its developmental code name LM-5008, is a selective serotonin reuptake inhibitor (SSRI) that was briefly marketed as an antidepressant under the brand name Upstène. Discovered in 1977 and introduced for medical use in France in 1983, it was withdrawn from the market two years later due to toxicity concerns. Indalpine has been noted for its role as one of the early SSRIs, although it was preceded by zimelidine, which was introduced in 1981 and similarly withdrawn shortly thereafter .

Chemically, Indalpine has the formula C₁₅H₂₀N₂ and a molar mass of approximately 228.34 g/mol. Its structure includes a benzopyrrole moiety, which contributes to its pharmacological properties .

- Metalation of Indole: Indole is treated with methyl magnesium iodide to form an organo-magnesium derivative.

- Reaction with Acyl Chloride: This derivative reacts with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to yield an intermediate product.

- Deprotection: Acid-catalyzed removal of the benzyloxycarbonyl protecting group results in a ketone.

- Reduction: Finally, reduction with lithium aluminum hydride produces Indalpine .

These steps highlight the compound's complex synthetic pathway, which relies on both organometallic chemistry and protective group strategies.

The synthesis of Indalpine can be summarized in a series of steps:

- Starting Materials: Indole and methyl magnesium iodide are key starting materials.

- Intermediate Formation: The initial metalation leads to an organo-magnesium compound that reacts with acyl chlorides.

- Protective Group Removal: The benzyloxycarbonyl group is removed through acid-catalyzed hydrolysis.

- Final Reduction: Lithium aluminum hydride is employed for the final reduction step to yield Indalpine.

This multi-step synthesis showcases both classical organic chemistry techniques and modern methodologies applicable in pharmaceutical development .

Indalpine was initially marketed as an antidepressant but was withdrawn from the market due to safety concerns. Despite its withdrawal, it serves as a significant reference compound in pharmacological studies related to serotonin reuptake inhibition. Its unique structure provides insights into the design of newer SSRIs and aids in understanding the mechanisms underlying antidepressant activity .

Indalpine shares structural and functional similarities with several other compounds classified as SSRIs or related agents. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Market Status | Key Features |

|---|---|---|---|

| Zimelidine | SSRI | Withdrawn | First SSRI; similar mechanism but earlier market introduction. |

| Fluoxetine | SSRI | Currently marketed | More favorable safety profile; widely used antidepressant. |

| Sertraline | SSRI | Currently marketed | Broad therapeutic use; fewer side effects compared to older SSRIs. |

| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Currently marketed | Dual action on serotonin and norepinephrine reuptake; broader indications. |

Indalpine's unique position lies in its historical significance as one of the first SSRIs despite its short market life and notable toxicity issues compared to these more successful compounds .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Seppälä T, Strömberg C, Mattila MJ. Effects of the novel 5-hydroxytryptamine reuptake inhibitor indalpine and ethanol on psychomotor performance. Arzneimittelforschung. 1988 Jan;38(1):98-102. PubMed PMID: 3365283.

3: Naylor GJ, Martin B. A double-blind out-patient trial of indalpine vs mianserin. Br J Psychiatry. 1985 Sep;147:306-9. PubMed PMID: 3904886.

4: Bénavidès J, Savaki HE, Malgouris C, Laplace C, Margelidon C, Daniel M, Courteix J, Uzan A, Guérémy C, Le Fur G. Quantitative autoradiography of [3H]indalpine binding sites in the rat brain: I. Pharmacological characterization. J Neurochem. 1985 Aug;45(2):514-20. PubMed PMID: 3874264.

5: Kafi-De St Hilaire S, Merica H, Gaillard JM. The effects of indalpine--a selective inhibitor of 5-HT uptake--on rat paradoxical sleep. Eur J Pharmacol. 1984 Mar 2;98(3-4):413-8. PubMed PMID: 6233163.

6: Toupin L, Caillé G, Vézina M, Demontigny C, Tawashi M. HPLC determination of indalpine and its major metabolite in human plasma and a pharmacokinetic application. Biopharm Drug Dispos. 1987 Nov-Dec;8(6):507-17. PubMed PMID: 3427208.

7: Rigal J. [A serotoninergic antidepressive, indalpine]. Ann Med Psychol (Paris). 1985 Jul;143(7):664-76. French. PubMed PMID: 3938629.

8: Blier P, de Montigny C, Tardif D. Effects of the two antidepressant drugs mianserin and indalpine on the serotonergic system: single-cell studies in the rat. Psychopharmacology (Berl). 1984;84(2):242-9. PubMed PMID: 6438684.

9: Savaki H, Malgouris C, Bénavidès J, Laplace C, Uzan A, Guérémy C, Le Fur G. Quantitative autoradiography of [3H]indalpine binding sites in the rat brain: II. Regional distribution. J Neurochem. 1985 Aug;45(2):521-6. PubMed PMID: 4009172.

10: Jozefczak C, Ktorza N, Uzan A. High-performance liquid chromatographic determination of indalpine, a new non-tricyclic antidepressant, in human plasma: identification and simultaneous measurement of its major plasma metabolite. J Chromatogr. 1982 Jun 11;230(1):87-95. PubMed PMID: 7107771.

11: Grosbois B, Milon D, Dauriac C, Leprise PY, Leclech C, Baert A, Beneton C. [Hematologic disorders (acute agranulocytosis) during treatment with indalpine]. Presse Med. 1985 Jan 26;14(3):163-4. French. PubMed PMID: 3156348.

12: Jouvent R, Rodier C, Baruch P, Hardy MC, Lemperiere T, Widlöcher D. Indalpine, a specific 5HT uptake inhibitor, in delusional depression. Psychiatry Res. 1984 Apr;11(4):365-6. PubMed PMID: 6588397.

13: Jaillon P, Cheymol G, Alby JM, Ferreri M, Lecocq B. [Cardiovascular tolerability of indalpine in therapeutic doses]. Therapie. 1986 Jan-Feb;41(1):49-52. French. PubMed PMID: 3704991.

14: Blackett A, Brion N, Turner P. Recovery of acetylsalicylic acid and indalpine (LM 5008) after buccal partitioning. Int J Clin Pharmacol Res. 1983;3(1):5-7. PubMed PMID: 6679508.

15: Brion N, Culig J, Turner P. [Action of indalpine on the pupil diameter in the healthy volunteer]. Therapie. 1985 Jan-Feb;40(1):9-11. French. PubMed PMID: 4002187.

16: Joulin Y, Doare L, Diquet B. Micromethod for the determination of indalpine in mouse plasma using high-performance liquid chromatography with electrochemical detection. J Chromatogr. 1986 Sep 5;381(2):457-63. PubMed PMID: 3760103.

17: Laaban JP, Lebras P, Dugay J, Texier F, Vayrac A, Renou P, Ciaudo M, Aimez P, Aubert JP. [3 cases of agranulocytosis during polytherapy including indalpine]. Rev Med Interne. 1985 Oct;6(4):433-5. French. PubMed PMID: 4070852.

18: Uzan A, Kabouche M, Rataud J, Le Fur G. Pharmacological evidence of a possible tryptaminergic regulation of opiate receptors by using indalpine, a selective 5-HT uptake inhibitor. Neuropharmacology. 1980 Nov;19(11):1075-9. PubMed PMID: 6255361.

19: Lôo H, Benkelfat C, Poirier MF, Vanelle JM, Olié JP, Dennis T, Scatton B. Plasma 3,4-dihydroxyphenylethyleneglycol and therapeutic response to maprotiline and indalpine in major depression. Neuropsychobiology. 1986;15(2):62-7. PubMed PMID: 3762900.

20: Arnaud-Castiglioni R, Louvel E, Mesana M, Scotto JC. [Confusional status and simultaneous prescription of amineptin and indalpine. Apropos of 3 recent cases]. Ann Med Psychol (Paris). 1984 Dec;142(10):1331-3. French. PubMed PMID: 6535414.